molecular formula C33H40N4 B1243108 bis(7)-Tacrine CAS No. 181865-13-4

bis(7)-Tacrine

Número de catálogo B1243108
Número CAS: 181865-13-4
Peso molecular: 492.7 g/mol
Clave InChI: ITZOKHKOFJOBFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis(7)-tacrine is a secondary amino compound consisting of two molecules of tacrine that are linked together through their exocyclic amino groups by a heptane-1,7-diyl chain. Bis(7)-tacrine is an acetylcholinesterase (AChE)inhibitor (IC50 0.40 nM, >1,000 times more potent than tacrine). It has also been found to protect against H2O2 -induced apoptosis in rat pheochromocytoma cells. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a neuroprotective agent, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and an apoptosis inhibitor. It derives from a tacrine.

Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism and Neuroprotection

Bis(7)-tacrine, a dimeric acetylcholinesterase inhibitor derived from tacrine, shows promise for Alzheimer's disease treatment. It has been found to prevent glutamate-induced neuronal apoptosis by antagonizing NMDA receptors. This is crucial as NMDA receptor overactivation can lead to neurotoxicity. Bis(7)-tacrine inhibits NMDA-activated current in cultured rat hippocampal neurons in a concentration-dependent manner, indicating its potential as a neuroprotective agent (Liu et al., 2008).

Effects on Nicotinic Acetylcholine Receptors

Bis(7)-tacrine also affects nicotinic acetylcholine receptors. It enhances the desensitization of these receptors, which differs from the effect of tacrine. This action could be significant in understanding how bis(7)-tacrine modulates synaptic transmission and neuronal communication (Ros et al., 2001).

GABA Receptor Antagonism

Another interesting aspect of bis(7)-tacrine is its inhibition of GABA(A) receptors. Bis(7)-tacrine produces a gradual decline in GABA-activated current, suggesting it acts as a competitive antagonist. This could contribute to its ability to enhance memory, presenting a potential therapeutic avenue for cognitive disorders (Zhou et al., 2009).

Modulation of Potassium Channels

Bis(7)-tacrine has been shown to inhibit transient potassium currents in rat DRG neurons and Kv4.2 encoded potassium channels. This modulation of potassium channels could have implications for neuronal excitability and signal transduction, relevant to neurodegenerative diseases (Li et al., 2010).

Neuroprotection Against Cerebral Ischemia

Bis(7)-tacrine provides neuroprotection against acute focal cerebral ischemia, likely through anti-apoptotic effects. It shows a wider therapeutic window compared to other NMDA receptor antagonists like memantine, making it a potential candidate for stroke treatment (Zhao et al., 2008).

pH-Dependent NMDA Receptor Inhibition

Interestingly, bis(7)-tacrine’s inhibitory effect on NMDA-activated current is pH-dependent. This characteristic suggests its potential benefits under acidic conditions associated with stroke and ischemia, as it sensitizes NMDA receptors to proton inhibition (Luo et al., 2007).

Protection Against Ischemic Injury in Astrocytes

In addition to neuronal protection, bis(7)-tacrine also shields astrocytes from ischemia-induced cell injury. This is significant as astrocytes play a crucial role in supporting neurons and maintaining brain homeostasis (Han et al., 2000).

Propiedades

Número CAS

181865-13-4

Fórmula molecular

C33H40N4

Peso molecular

492.7 g/mol

Nombre IUPAC

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine

InChI

InChI=1S/C33H40N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37)

Clave InChI

ITZOKHKOFJOBFS-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

SMILES canónico

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Sinónimos

1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine
bis(7)-cognitin
bis(7)-tacrine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
bis(7)-Tacrine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
bis(7)-Tacrine
Reactant of Route 3
Reactant of Route 3
bis(7)-Tacrine
Reactant of Route 4
Reactant of Route 4
bis(7)-Tacrine
Reactant of Route 5
Reactant of Route 5
bis(7)-Tacrine
Reactant of Route 6
Reactant of Route 6
bis(7)-Tacrine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.